Ethyl 2-hydroxyheptanoate

Description

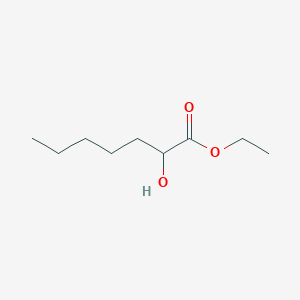

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-hydroxyheptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-3-5-6-7-8(10)9(11)12-4-2/h8,10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNVZDKHNZUBQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)OCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of Ethyl 2 Hydroxyheptanoate

Chemo-Catalytic Synthesis Routes

Chemo-catalytic methods provide efficient and scalable pathways to Ethyl 2-hydroxyheptanoate. These routes can be broadly categorized into the direct esterification of the corresponding hydroxy acid, the enantioselective reduction of a keto-ester precursor, and the introduction of the hydroxyl group through functional group interconversion.

Esterification Reactions of 2-Hydroxyheptanoic Acid

The most direct approach to this compound is the esterification of 2-hydroxyheptanoic acid with ethanol. The Fischer-Speier esterification is a classic and widely used method for this transformation. researchgate.netchemicalbook.com This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol, producing an ester and water as a byproduct. beilstein-journals.orgnih.gov

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (ethanol in this case) is typically used, or water is removed from the reaction mixture as it is formed. researchgate.netnih.gov Common acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl). beilstein-journals.orgnih.gov

The mechanism of the Fischer esterification proceeds through several key steps: beilstein-journals.orgnih.govdicp.ac.cn

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic attack by the alcohol: The oxygen atom of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

| Reaction | Reactants | Catalyst | Key Features |

| Fischer-Speier Esterification | 2-Hydroxyheptanoic Acid, Ethanol | H₂SO₄, TsOH, HCl | Equilibrium reaction; driven by excess alcohol or water removal. |

Asymmetric Reduction of Ethyl 2-Oxoheptanoate Precursors

A powerful strategy for the synthesis of enantiomerically enriched this compound is the asymmetric reduction of its corresponding α-keto ester, ethyl 2-oxoheptanoate. This approach allows for the stereoselective formation of the chiral center at the C2 position. Both transition metal-catalyzed hydrogenation and organocatalytic reduction methods have been successfully employed for similar substrates.

Transition metal complexes, particularly those of ruthenium, rhodium, and iridium, are highly effective catalysts for the asymmetric hydrogenation of ketones and α-keto esters. nih.govnih.gov These catalysts typically consist of a metal center coordinated to a chiral ligand, which directs the stereochemical outcome of the reaction.

Ruthenium Catalysts: Ruthenium complexes bearing chiral diphosphine ligands, often in combination with a chiral diamine, have shown excellent activity and enantioselectivity in the hydrogenation of various ketones. nih.govnih.gov For the reduction of ethyl 2-oxoheptanoate, a similar catalytic system would be expected to yield high conversions and enantiomeric excesses (ee). The mechanism generally involves the formation of a ruthenium hydride species which then transfers a hydride to the carbonyl carbon of the substrate coordinated to the metal center.

Rhodium Catalysts: Chiral rhodium complexes are also widely used for the asymmetric hydrogenation of prochiral ketones and α-keto esters. sioc-journal.cn The choice of chiral phosphine (B1218219) ligand is crucial in achieving high enantioselectivity.

Iridium Catalysts: Iridium complexes have emerged as powerful catalysts for the asymmetric hydrogenation of a wide range of substrates, including challenging ketones. dicp.ac.cnnih.govnih.gov Chiral iridium catalysts often operate under mild conditions and can provide high turnover numbers and excellent enantioselectivities.

| Catalyst Type | Metal | Typical Chiral Ligands | Key Features |

| Asymmetric Hydrogenation Catalyst | Ruthenium | Chiral Diphosphines (e.g., BINAP), Chiral Diamines | High activity and enantioselectivity for ketones. |

| Asymmetric Hydrogenation Catalyst | Rhodium | Chiral Diphosphines (e.g., TangPhos) | Effective for a range of prochiral ketones and related substrates. nih.gov |

| Asymmetric Hydrogenation Catalyst | Iridium | Chiral Phosphinooxazolines, Chiral Cyclopentadienyl Ligands | High turnover numbers and enantioselectivities under mild conditions. nih.govnih.gov |

Organocatalysis offers a metal-free alternative for the asymmetric reduction of ketones and α-keto esters. Chiral small organic molecules are used to catalyze the transfer of a hydride from a stoichiometric reductant to the carbonyl group.

Proline-based Organocatalysts: L-proline and its derivatives are among the most successful organocatalysts for a variety of asymmetric transformations, including reductions. researchgate.netbeilstein-journals.orgnih.govnih.gov In the presence of a hydride source, such as a Hantzsch ester or a borane, proline can catalyze the enantioselective reduction of α-keto esters. The mechanism often involves the formation of a chiral enamine or iminium ion intermediate.

Chiral Amine Catalysts: Other chiral amines and their derivatives can also act as effective organocatalysts for the reduction of ketones. nih.gov The amine catalyst activates the carbonyl substrate towards nucleophilic attack by the hydride donor.

The development of new organocatalysts continues to expand the scope and efficiency of these metal-free reduction methods.

| Catalyst Type | Example Catalyst | Hydride Source | Key Features |

| Organocatalyst | L-Proline and derivatives | Hantzsch Ester, Boranes | Metal-free, enantioselective reduction via enamine/iminium catalysis. researchgate.netbeilstein-journals.orgnih.govnih.gov |

| Organocatalyst | Chiral Amines | Various hydride donors | Activation of the carbonyl group for asymmetric hydride transfer. nih.gov |

Functional Group Interconversions on Heptanoic Acid Derivatives

This compound can also be synthesized through the transformation of other functional groups on the heptanoic acid backbone. A key strategy involves the introduction of a leaving group at the α-position, followed by nucleophilic substitution with a hydroxide source.

Direct α-hydroxylation of ethyl heptanoate (B1214049) is a challenging transformation. A more common and reliable approach involves a two-step sequence starting from ethyl heptanoate:

α-Bromination: Ethyl heptanoate can be selectively brominated at the α-position using reagents like N-bromosuccinimide (NBS) under radical initiation or by treatment with bromine in the presence of an acid catalyst. This yields ethyl 2-bromoheptanoate.

Nucleophilic Substitution: The resulting ethyl 2-bromoheptanoate can then undergo nucleophilic substitution with a hydroxide source, such as sodium hydroxide or potassium hydroxide, to displace the bromide and form this compound. This reaction typically proceeds via an Sₙ2 mechanism, leading to inversion of stereochemistry if a chiral starting material is used.

This two-step process provides a reliable method for the synthesis of this compound from a readily available starting material.

| Step | Reactants | Reagents | Product |

| 1. α-Bromination | Ethyl Heptanoate | N-Bromosuccinimide (NBS) or Br₂/Acid | Ethyl 2-bromoheptanoate |

| 2. Nucleophilic Substitution | Ethyl 2-bromoheptanoate | NaOH or KOH | This compound |

Substitution Reactions

The synthesis of α-hydroxy esters like this compound can be achieved through nucleophilic substitution reactions. A common strategy involves the hydrolysis of an α-halo ester precursor, such as ethyl 2-bromoheptanoate. This reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks the carbon atom bearing the halogen, leading to the displacement of the halide ion and the formation of the hydroxyl group.

The mechanism involves the direct attack of a nucleophile, such as a water molecule or a hydroxide ion, on the α-carbon. The use of hydroxide ions in a solvent like water or an alcohol-water mixture facilitates the reaction. The process results in an inversion of stereochemistry at the chiral center if an enantiomerically pure α-halo ester is used as the starting material. This method is a fundamental approach to creating the α-hydroxy ester functional group.

Multi-Component Reactions for this compound Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient pathway to complex molecules. While not directly producing this compound, isocyanide-based MCRs like the Passerini and Ugi reactions are powerful tools for synthesizing related α-hydroxy- and α-amino acid derivatives. nih.gov

The Passerini reaction is a three-component reaction involving a carboxylic acid, a ketone or aldehyde, and an isocyanide, which yields an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The reaction is believed to proceed through a concerted mechanism involving a cyclic, hydrogen-bonded transition state, especially in aprotic solvents at high concentrations. organic-chemistry.orgnih.gov This is followed by an irreversible Mumm rearrangement to yield the final product. nih.govnih.gov This methodology provides a rapid route to diverse structures with three points of modification. nih.gov

The Ugi reaction is a four-component reaction that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org Its mechanism begins with the formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid. wikipedia.org This activated iminium ion is attacked by the isocyanide, followed by the addition of the carboxylate anion and a final, irreversible Mumm rearrangement that drives the reaction to completion. nih.govwikipedia.org The Ugi reaction is known for its high atom economy and generally high yields. nih.govwikipedia.org

Biocatalytic and Enzymatic Synthesis Pathways

Biocatalysis provides a green and highly selective alternative to traditional chemical synthesis for producing chiral compounds like this compound. These methods utilize whole microbial cells or isolated enzymes to catalyze stereospecific transformations, often with high enantiomeric excess (ee).

Microbial Cell-Mediated Biotransformations

Whole-cell biotransformations are advantageous as they employ living microorganisms that contain the necessary enzymes and cofactors, eliminating the need for enzyme purification and cofactor addition.

Baker's yeast (Saccharomyces cerevisiae) is a widely used and readily available biocatalyst for the asymmetric reduction of prochiral ketones and keto esters. acgpubs.orgmdpi.com The reduction of the precursor, ethyl 2-ketoheptanoate, using fermenting baker's yeast yields this compound. The process relies on oxidoreductase enzymes within the yeast cells, which transfer a hydride from the cofactor NADH to the carbonyl group of the substrate. youtube.com

The reaction is typically performed in water, often with sucrose or glucose added as an energy source for the yeast and to regenerate the required NADH cofactor. acgpubs.orgethz.ch These biotransformations are known for their high stereoselectivity, generally following Prelog's rule to produce the (S)-enantiomer with high enantiomeric excess. mdpi.com The reaction conditions, such as temperature and substrate concentration, can be optimized to improve both yield and enantioselectivity. fortunejournals.com

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Configuration | Reference |

|---|---|---|---|---|---|

| Ethyl 3-oxobutanoate | Ethyl (S)-3-hydroxybutanoate | 59-76 | 85 | S | ethz.ch |

| Ethyl 3-oxohexanoate | Ethyl (S)-3-hydroxyhexanoate | 75-85 | 88-94 | S | fortunejournals.com |

| Ethyl 4,4,4-trichloro-3-oxobutanoate | Ethyl (S)-4,4,4-trichloro-3-hydroxybutanoate | 70-80 | ~85 | S | ethz.ch |

Various bacterial strains are also effective biocatalysts for stereoselective transformations. Species from genera such as Nocardia, Rhodococcus, and Gordonia have been shown to possess esterases and dehydrogenases capable of performing enantioselective reactions on ester substrates. nih.gov For instance, a strain of Nocardia corynebacteroides demonstrated highly specific activity in the enantioselective hydrolysis of an ester, indicating its potential for catalyzing stereoselective reactions. nih.gov

In the context of producing this compound, bacterial strains containing appropriate aldo-keto reductases or alcohol dehydrogenases can be employed for the asymmetric reduction of ethyl 2-ketoheptanoate. These microbial systems offer an alternative to yeast, sometimes providing complementary stereoselectivity (i.e., producing the (R)-enantiomer) or operating under different optimal conditions.

Isolated Enzyme Catalysis for Enantioselective Production

The use of isolated enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offers several advantages over whole-cell systems, including the elimination of side reactions from other cellular enzymes and simpler product purification. youtube.com These enzymes catalyze the enantioselective reduction of ketones to chiral alcohols with high precision. wikipedia.orgnih.gov

The catalytic process requires a stoichiometric amount of a hydride donor cofactor, typically NADPH or NADH. youtube.com To make the process economically viable, a cofactor regeneration system is essential. This is often achieved by adding a second enzyme, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), and a corresponding substrate (glucose or formate) to the reaction mixture. The regeneration enzyme recycles the oxidized cofactor (NADP+/NAD+) back to its reduced form (NADPH/NADH).

A key advantage of this approach is the ability to screen a panel of different KREDs to find an enzyme that produces the desired (R)- or (S)-enantiomer with the highest possible enantiomeric excess and yield. nih.gov Through protein engineering, the selectivity and activity of these enzymes can be further optimized for specific substrates like ethyl 2-ketoheptanoate. nih.gov

| Substrate | Enzyme/System | Product Configuration | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Ethyl 2-oxo-4-phenylbutyrate | Wild-Type Tm1743 AKR | S | >99 | 76.5 | nih.gov |

| Ethyl 2-oxo-4-phenylbutyrate | Engineered Tm1743 (W21S/W86E) | R | >99 | 99.4 | nih.gov |

| Various β-keto esters | (S)-1-phenylethanol dehydrogenase (PEDH) | S | High | Excellent | nih.gov |

Optimization of Biocatalytic Reaction Conditions

To maximize the efficiency of biocatalytic processes for producing this compound, careful optimization of reaction conditions is essential.

The choice of solvent can profoundly impact the performance of an enzymatic reaction. Organic solvents are often necessary to dissolve hydrophobic substrates, but they can also affect enzyme activity and enantioselectivity. nih.gov For instance, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to have a significant effect on the enantioselectivity of certain rhodium-catalyzed reactions. chemrxiv.org Aqueous-organic biphasic systems can be employed to circumvent the low solubility of substrates in aqueous media while maintaining a favorable environment for the enzyme.

Temperature and pH are critical parameters that directly influence enzyme activity and stability. Each enzyme has an optimal temperature and pH range at which it exhibits maximum catalytic efficiency. For example, modifying Candida antarctica lipase (B570770) B with betaine ionic liquids has been shown to improve its catalytic activity at temperatures of 35°C and above and enhance its thermal tolerance up to 70°C. nih.gov Substrate concentration is another key factor; high concentrations can lead to substrate inhibition, while low concentrations may result in slow reaction rates.

Table 1: Influence of Temperature on Modified CALB Activity

| Temperature (°C) | Relative Activity of Modified CALB |

|---|---|

| 30 | Slightly Increased |

| 35 | Significantly Improved |

Table 2: Common Co-enzyme Regeneration Systems

| Regeneration Enzyme | Sacrificial Substrate | Product |

|---|---|---|

| Glucose Dehydrogenase (GDH) | Glucose | Gluconic acid |

Stereochemical Control in Biocatalytic Syntheses of this compound

The stereoselective synthesis of this compound, a chiral building block of significant interest, can be effectively achieved through biocatalytic methods. These approaches leverage the inherent chirality of enzymes to control the formation of specific stereoisomers, offering a green and efficient alternative to traditional chemical synthesis. The primary biocatalytic strategies for obtaining enantiomerically enriched this compound involve the asymmetric reduction of the prochiral precursor, ethyl 2-oxoheptanoate, and the kinetic resolution of a racemic mixture of this compound.

The enzymatic reduction of ethyl 2-oxoheptanoate to yield either (R)- or (S)-ethyl 2-hydroxyheptanoate is a prominent method for establishing the desired stereochemistry. This transformation is typically accomplished using ketoreductases (KREDs) or whole-cell biocatalysts, such as yeast, which contain a variety of oxidoreductases. The stereochemical outcome of these reductions is dictated by the enzyme's substrate specificity and its adherence to Prelog's or anti-Prelog's rule, which describes the facial selectivity of hydride addition to the carbonyl group.

For instance, various strains of yeast, including Saccharomyces cerevisiae (baker's yeast), are known to possess a repertoire of dehydrogenases that can reduce β-keto esters with high enantioselectivity. While specific studies on ethyl 2-oxoheptanoate are not extensively detailed in publicly available literature, the well-established precedent with analogous substrates provides a strong basis for its feasibility. Research on the reduction of other α-keto esters by baker's yeast has demonstrated the production of both (S)- and (R)-alcohols, often with high enantiomeric excess (e.e.). The final stereochemistry is influenced by the specific enzymes present in the yeast and the reaction conditions, such as temperature, pH, and the presence of co-solvents.

The following table summarizes the typical outcomes of yeast-mediated reductions of analogous α-keto esters, illustrating the potential for stereochemical control in the synthesis of this compound.

| Biocatalyst | Substrate Analogue | Product Enantiomer | Enantiomeric Excess (e.e.) |

| Saccharomyces cerevisiae | Ethyl pyruvate | (R)-Ethyl lactate | >95% |

| Saccharomyces cerevisiae | Ethyl 2-oxobutanoate | (R)-Ethyl 2-hydroxybutanoate | High |

| Various Yeast Strains | Ethyl 3-oxobutanoate | (S)-Ethyl 3-hydroxybutanoate | >98% |

Another powerful strategy for obtaining enantiopure this compound is through the kinetic resolution of its racemic mixture. This technique relies on the ability of certain enzymes, most notably lipases, to selectively acylate or hydrolyze one enantiomer at a much faster rate than the other.

In a typical lipase-catalyzed kinetic resolution via acylation, the racemic this compound is treated with an acyl donor in the presence of a lipase. The enzyme will preferentially acylate one enantiomer, for example, the (R)-enantiomer, leaving the unreacted (S)-enantiomer in high enantiomeric purity. Conversely, in a hydrolysis-based resolution, a racemic ester derivative of 2-hydroxyheptanoic acid would be subjected to enzymatic hydrolysis, where the lipase would selectively hydrolyze one enantiomer to the corresponding acid, leaving the other enantiomeric ester untouched.

The choice of lipase is critical for achieving high enantioselectivity. Lipases from Candida antarctica (CAL-B), Pseudomonas cepacia, and Candida rugosa are frequently employed for the resolution of a wide range of chiral alcohols and esters. The reaction conditions, including the choice of solvent, acyl donor, and temperature, are optimized to maximize both the conversion and the enantiomeric excess of the desired product.

The table below provides illustrative data on the lipase-catalyzed resolution of analogous chiral hydroxy esters, highlighting the potential for achieving high stereochemical control.

| Enzyme | Substrate Analogue | Resolution Method | Resolved Product | Enantiomeric Excess (e.e.) |

| Candida antarctica Lipase B (CAL-B) | Racemic ethyl 2-hydroxyhexanoate | Acylation | (S)-Ethyl 2-hydroxyhexanoate | >99% |

| Pseudomonas cepacia Lipase | Racemic ethyl 2-hydroxyoctanoate (B1260312) | Acylation | (R)-Ethyl 2-acetoxyoctanoate | >95% |

| Candida rugosa Lipase | Racemic methyl 2-hydroxypropanoate | Hydrolysis | (R)-2-Hydroxypropanoic acid | >90% |

Stereochemistry and Enantioselective Research on Ethyl 2 Hydroxyheptanoate

Elucidation of Absolute and Relative Stereochemistry

The absolute configuration of the enantiomers of ethyl 2-hydroxyheptanoate is designated as either (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. The determination of the absolute stereochemistry is crucial for understanding its biological activity and for the development of stereoselective synthetic routes. The assignment is typically achieved through a combination of techniques, including chiral chromatography, optical rotation measurements, and correlation with compounds of known stereochemistry.

In the context of enantioselective synthesis, the stereochemical outcome is often determined by the chiral catalyst or auxiliary used, or by the inherent stereoselectivity of the biocatalyst employed in resolution processes. For instance, in the asymmetric reduction of the corresponding ketone, ethyl 2-oxoheptanoate, the facial selectivity of the reducing agent dictates the formation of either the (R)- or (S)-enantiomer. The relative stereochemistry, while not applicable to a molecule with a single stereocenter like this compound, becomes a critical factor in more complex molecules where it is incorporated as a fragment.

Enantioselective Synthetic Strategies for Chiral Purity

The demand for enantiomerically pure this compound has driven the development of various enantioselective synthetic strategies, which can be broadly categorized into chiral auxiliary-mediated approaches and asymmetric catalysis.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is removed, yielding the enantiomerically enriched product. While specific detailed research on the application of chiral auxiliaries for the synthesis of this compound is not extensively documented in readily available literature, the general principles of this methodology are well-established for the synthesis of α-hydroxy esters.

A common strategy involves the attachment of a chiral auxiliary to the precursor, ethyl 2-oxoheptanoate, to form a chiral derivative. The subsequent reduction of the ketone functionality is then directed by the steric and electronic properties of the auxiliary, leading to a diastereoselective synthesis of the corresponding α-hydroxy ester derivative. Removal of the auxiliary then affords the desired enantiomer of this compound. Commonly used chiral auxiliaries for such transformations include oxazolidinones and camphorsultams. mdpi.com

Table 1: Examples of Chiral Auxiliaries Used in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application |

| Evans' Oxazolidinones | Asymmetric aldol (B89426) reactions, alkylations, and reductions |

| Camphorsultam | Asymmetric Diels-Alder reactions, alkylations, and reductions |

| Pseudoephedrine | Asymmetric alkylations |

| (R)- and (S)-BINOL | Chiral ligands and auxiliaries in various asymmetric transformations |

Asymmetric Catalysis for Enantioselective Bond Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. The most common route to chiral this compound via asymmetric catalysis is the enantioselective reduction of ethyl 2-oxoheptanoate.

Various catalytic systems have been developed for this transformation, often employing transition metals such as ruthenium, rhodium, or iridium complexed with chiral ligands. These catalysts facilitate the transfer of hydrogen from a hydrogen source (e.g., H₂ gas or isopropanol) to the prochiral ketone in a stereoselective manner. The choice of metal and, more importantly, the structure of the chiral ligand are critical in determining the enantioselectivity of the reduction.

For instance, research on the asymmetric reduction of other α-keto esters has demonstrated the high efficiency of catalysts based on chiral phosphine (B1218219) ligands, such as BINAP, in combination with ruthenium. These systems can achieve high enantiomeric excesses (ee) and yields. While specific data for ethyl 2-oxoheptanoate is sparse, the principles of these catalytic systems are broadly applicable.

Another approach involves the use of biocatalysts, such as whole cells of yeasts or isolated enzymes (reductases), for the asymmetric reduction of ethyl 2-oxoheptanoate. For example, studies have shown that yeast-mediated reductions can provide access to enantiomerically enriched α-hydroxy esters. The stereochemical outcome of such biotransformations is dependent on the specific enzymes present in the microorganism and the reaction conditions. Research by Buque-Taboada et al. (2004) explored the stereoselective reduction of ethyl 2-oxoheptanoate using Yarrowia lipolytica, which depending on the strain and conditions, could yield either the (R)- or (S)-enantiomer with varying degrees of enantiomeric excess.

Enzymatic Resolution of Racemic this compound

Enzymatic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. This method relies on the ability of enzymes, typically lipases or esterases, to selectively catalyze the transformation of one enantiomer while leaving the other unreacted.

Kinetic Resolution via Esterases

Kinetic resolution of racemic this compound often employs lipases in a process of enantioselective acylation or deacylation. In a typical kinetic resolution by transesterification, the racemic alcohol is reacted with an acyl donor (e.g., vinyl acetate) in the presence of a lipase (B570770). The enzyme will preferentially acylate one of the enantiomers, leading to a mixture of the acylated product and the unreacted, enantiomerically enriched alcohol.

Lipases such as Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PCL) are widely used for the resolution of α-hydroxy esters due to their broad substrate specificity and high enantioselectivity. The efficiency of the resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's ability to discriminate between the two enantiomers. A high E value is indicative of a more effective resolution.

Table 2: Lipases Commonly Used in the Kinetic Resolution of Alcohols

| Enzyme | Source Organism | Common Applications |

| Lipase B (CALB) | Candida antarctica | Resolution of a wide range of primary and secondary alcohols |

| Lipase (PCL) | Pseudomonas cepacia | Resolution of various alcohols and esters |

| Lipase (Amano AK) | Pseudomonas fluorescens | Kinetic resolution of secondary alcohols |

| Pancreatic Lipase | Porcine pancreas | Hydrolysis of esters |

While specific and detailed research data on the kinetic resolution of this compound is limited in readily accessible literature, the principles and the enzymes mentioned are standard for this class of compounds. The success of the resolution would depend on factors such as the choice of enzyme, solvent, acyl donor, and temperature.

Dynamic Kinetic Resolution Methods

A limitation of conventional kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.

In the context of this compound, a DKR process would involve the lipase-catalyzed acylation of one enantiomer, coupled with a racemization catalyst that continuously converts the unreacted enantiomer back into the racemate. Ruthenium complexes are often employed as racemization catalysts for alcohols. The compatibility of the lipase and the racemization catalyst under the reaction conditions is a key challenge in developing an efficient DKR process.

For α-hydroxy esters, a DKR process has been successfully applied to various substrates. A typical system would involve a lipase, such as Pseudomonas cepacia lipase, an acyl donor, and a ruthenium catalyst in an organic solvent. This approach allows for the synthesis of enantiomerically pure acylated α-hydroxy esters in high yields.

Lack of Specific Research Data on the Molecular Recognition of this compound Enantiomers

Despite a comprehensive search of available scientific literature, specific research detailing the impact of stereochemistry on the biological interactions and molecular recognition of this compound enantiomers could not be located. While the field of stereochemistry extensively documents how enantiomers of a chiral compound can exhibit significantly different biological activities due to the three-dimensional nature of molecular interactions with biological receptors and enzymes, specific studies focusing on this compound in this context appear to be limited or not publicly available.

The principle of chiral recognition is fundamental in pharmacology and biochemistry. Biological systems, being inherently chiral, often interact differently with the (R) and (S) enantiomers of a compound. These differential interactions can lead to variations in efficacy, metabolism, and sensory perception. For instance, one enantiomer might bind effectively to a specific receptor site, eliciting a biological response, while the other enantiomer may have a much lower affinity or even interact with a completely different receptor, leading to a different or no effect.

In the context of related α-hydroxy esters, research has demonstrated that stereochemistry plays a crucial role in their perception by olfactory receptors—a clear example of molecular recognition. Studies on compounds such as ethyl 2-hydroxy-4-methylpentanoate (B1259815) have shown that the (R) and (S) enantiomers can possess distinct aroma profiles and different odor detection thresholds. This is because the chiral olfactory receptors in the nose can differentiate between the two enantiomers, leading to different neural signals and, consequently, different perceived smells.

However, for this compound specifically, there is a conspicuous absence of published data on how its individual enantiomers interact with biological targets. Therefore, it is not possible to provide detailed research findings or data tables on its molecular recognition. Further research would be required to elucidate the specific ways in which the stereoisomers of this compound are recognized and processed by biological systems.

In Depth Reaction Mechanism and Kinetic Studies

Detailed Chemical Reaction Pathways and Intermediates

The primary chemical pathway for the synthesis of ethyl 2-hydroxyheptanoate is the stereoselective reduction of its corresponding keto ester, ethyl 2-oxoheptanoate. This transformation is a cornerstone in producing chiral alcohols, which are valuable intermediates in pharmaceuticals and fine chemicals. mdpi.com

The reaction proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon at the C2 position of ethyl 2-oxoheptanoate. This process can be achieved using chemical reducing agents or, more commonly for stereoselectivity, through biocatalysis.

Chemical Reduction: In chemical synthesis, reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used. However, these typically yield a racemic mixture of (R)- and (S)-ethyl 2-hydroxyheptanoate as they are not inherently stereoselective. Diastereoselective reduction can be achieved using chiral reducing agents or by employing Lewis acids like titanium chloride (TiCl₄) or cerium chloride (CeCl₃) to direct the approach of a simpler reducing agent, leading to a preference for one stereoisomer over the other. researchgate.net

The key steps in the chemical reduction pathway are:

Activation of the Carbonyl Group: In acid-catalyzed or Lewis acid-mediated reductions, the carbonyl oxygen is coordinated, enhancing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A hydride ion from the reducing agent attacks the carbonyl carbon.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by a solvent molecule (e.g., ethanol or water) during the workup step to yield the final this compound product.

Biocatalytic Reduction: The enzymatic reduction of ethyl 2-oxoheptanoate is highly preferred for producing enantiomerically pure this compound. This is typically accomplished using ketoreductases (KREDs). acs.orgtudelft.nl The reaction involves the transfer of a hydride from a cofactor, usually nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH), to the ketone. nih.gov The enzyme's chiral active site environment dictates the facial selectivity of the hydride attack, resulting in a specific stereoisomer.

The intermediate in this pathway is the enzyme-substrate complex, which positions the keto ester and the NADPH cofactor in a precise orientation to facilitate the stereospecific hydride transfer, leading to the formation of the desired chiral alcohol.

Enzymatic Reaction Mechanisms Specific to Esterases and Reductases

The enzymatic reactions involving this compound primarily include its synthesis via reductases and its hydrolysis or formation via esterases.

Esterases: Esterases that catalyze the hydrolysis or synthesis of this compound typically belong to the α/β-hydrolase superfamily. nih.gov Their structure consists of a central β-sheet surrounded by α-helices. The active site is a pocket or groove on the enzyme surface. For a medium-chain ester like this compound, the binding pocket is predominantly hydrophobic to accommodate the heptanoyl group. semanticscholar.org The size and shape of this pocket are critical determinants of substrate specificity; enzymes with funnel-shaped grooves or those with bulky aromatic residues like Phenylalanine and Tryptophan in the active site may be restricted to shorter-chain esters, while those with more open or flexible pockets can accommodate longer chains. nih.gov The substrate binds in such a way that its ester carbonyl carbon is positioned precisely for nucleophilic attack by the catalytic serine residue.

Reductases (Ketoreductases): Ketoreductases (KREDs) are often members of the short-chain dehydrogenase/reductase (SDR) family. nih.gov The active site of a typical KRED contains a binding pocket for the NADPH cofactor and an adjacent pocket for the ketone substrate (ethyl 2-oxoheptanoate). The substrate binding pocket is lined with specific amino acid residues that orient the substrate for stereoselective reduction. Key residues, such as Tyrosine and Serine, are often found in the active site. The Tyrosine residue typically acts as the catalytic acid, donating a proton to the carbonyl oxygen. nih.govnih.gov The substrate is positioned so that one of its prochiral faces is exposed to the C4 of the nicotinamide ring of NADPH, allowing for a highly specific hydride transfer.

Esterase Mechanism: Esterase-catalyzed hydrolysis employs a conserved catalytic triad, most commonly composed of Serine, Histidine, and an acidic residue (Aspartate or Glutamate). nih.govunits.it The mechanism proceeds through a two-step, acyl-enzyme intermediate pathway: researchgate.net

Acylation: The catalytic serine, activated by the histidine-aspartate pair, performs a nucleophilic attack on the carbonyl carbon of the ester. This forms a high-energy, tetrahedral transition state, which is stabilized by hydrogen bonds from backbone amides in a region known as the "oxyanion hole". This intermediate then collapses, releasing the alcohol (ethanol) and forming a covalent acyl-enzyme intermediate.

Deacylation: A water molecule, activated by the catalytic histidine, acts as a nucleophile and attacks the carbonyl carbon of the acyl-enzyme intermediate. This again forms a tetrahedral transition state, stabilized by the oxyanion hole. This intermediate collapses to release the carboxylic acid (2-hydroxyheptanoic acid) and regenerate the free enzyme. researchgate.net

Reductase Mechanism: The reduction of ethyl 2-oxoheptanoate by a KRED involves a direct hydride transfer from the NADPH cofactor. nih.gov

Substrate and Cofactor Binding: Both ethyl 2-oxoheptanoate and NADPH bind to the enzyme's active site.

Hydride Transfer: The reaction is initiated by the transfer of a hydride ion from the nicotinamide ring of NADPH to the carbonyl carbon of the ketone.

Transition State: This hydride transfer leads to the formation of a charged, tetrahedral alkoxide transition state. This unstable intermediate is stabilized by a proton-donating residue, typically a Tyrosine, which forms a hydrogen bond with the carbonyl oxygen. nih.gov

Protonation and Product Release: The Tyrosine residue donates its proton to the alkoxide intermediate, forming the hydroxyl group of the product. The resulting this compound and the oxidized cofactor (NADP⁺) are then released from the active site.

Esterase Specificity: Esterases exhibit specificity based on both the acyl and alcohol portions of the ester. For substrates like this compound, specificity is largely determined by the acyl chain length. Many esterases show a preference for short- to medium-chain fatty acid esters (typically C2 to C8). semanticscholar.orgresearchgate.net The hydrophobicity and steric constraints of the active site binding pocket are the primary factors governing this specificity. nih.gov The presence of a hydroxyl group at the C2 position can also influence binding and catalytic efficiency, depending on the specific hydrogen-bonding network within the active site.

Reductase Specificity and Regioselectivity: Ketoreductases are highly valued for their exceptional regio- and stereoselectivity. nih.govfrontiersin.org In the case of ethyl 2-oxoheptanoate, the enzyme selectively reduces the ketone at the C2 position, leaving the ester group at C1 untouched (regioselectivity). Furthermore, the enzyme's chiral active site directs the hydride attack to either the re or si face of the prochiral ketone, leading to the formation of a single enantiomer, either (R)- or (S)-ethyl 2-hydroxyheptanoate (enantioselectivity). tudelft.nlnih.gov This selectivity is dictated by the precise arrangement of amino acid residues that create a constrained binding pocket, forcing the substrate to adopt a single, productive orientation for catalysis.

Kinetic Characterization of Reaction Rates and Equilibrium Shifts

Table 1: Illustrative Kinetic Parameters of an Esterase with Various p-Nitrophenyl Esters

| Substrate (pNP-ester) | Acyl Chain Length | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (s⁻¹mM⁻¹) |

|---|---|---|---|---|

| pNP-acetate | C2 | 0.17 | 45.7 | 268.8 |

| pNP-butyrate | C4 | 0.11 | 89.3 | 811.8 |

| pNP-hexanoate | C6 | 0.25 | 65.1 | 260.4 |

| pNP-octanoate | C8 | 0.38 | 33.2 | 87.4 |

Data is illustrative and based on typical esterase behavior towards p-nitrophenyl esters.

For enzymatic esterification or hydrolysis, the reaction is reversible. The equilibrium position can be shifted according to Le Châtelier's principle. In hydrolysis, a large excess of water is used to drive the reaction towards the carboxylic acid and alcohol. chemguide.co.uk Conversely, for ester synthesis (esterification), the reaction is often conducted in non-aqueous organic solvents or with minimal water content to remove water as it is formed, thus shifting the equilibrium towards the ester product. researchgate.net

Influence of Reaction Environment on Mechanistic Aspects

The reaction environment, including pH, temperature, and solvent, has a profound impact on the mechanism and efficiency of enzymatic reactions involving this compound.

pH: The pH of the reaction medium directly affects the ionization state of the catalytic residues in the enzyme's active site. For esterases, the activity of the Ser-His-Asp triad is highly pH-dependent, with the histidine residue needing to act as both a proton acceptor and donor. researchgate.net Similarly, for reductases, the proton-donating Tyrosine residue's pKa is crucial. nih.gov Most reductases and esterases exhibit optimal activity within a specific pH range, typically between 6.0 and 8.0. researchgate.netnih.gov Deviations from the optimal pH can lead to a sharp decrease in catalytic activity due to improper protonation states of key residues, which disrupts the catalytic mechanism.

Solvent: The choice of solvent is critical, especially for synthesis reactions like esterification. Conducting the reaction in a non-aqueous organic solvent can shift the thermodynamic equilibrium to favor ester formation by minimizing the concentration of water, a product of the reaction. researchgate.netelsevierpure.com However, organic solvents can also affect the enzyme's structure and function. Hydrophobic solvents like heptane or toluene are often preferred as they are less likely to strip the essential water layer from the enzyme's surface, thus preserving its active conformation. researchgate.net The solvent's properties, such as polarity (log P), can dramatically impact enzyme activity and even substrate specificity. elsevierpure.comconsensus.app

Derivatization and Structure Activity Relationship Sar Studies

Synthesis of Ethyl 2-Hydroxyheptanoate Analogs and Homologs

The synthesis of analogs and homologs of this compound, where the alkyl chain length is varied, provides a fundamental basis for structure-activity relationship studies. These compounds are typically synthesized through the esterification of the corresponding 2-hydroxyalkanoic acids. For instance, homologs such as ethyl 2-hydroxyhexanoate and ethyl 2-hydroxyoctanoate (B1260312) can be prepared from their respective carboxylic acid precursors.

One common synthetic route involves the reaction of α-bromo esters with a carbonyl compound, known as the Reformatsky reaction, followed by hydrolysis to yield the desired α-hydroxy ester. Another approach is the asymmetric reduction of α-keto esters, often employing chiral catalysts to achieve high enantioselectivity. For example, the synthesis of (S)-ethyl 3-hydroxybutanoate has been achieved through the yeast-mediated reduction of ethyl acetoacetate. orgsyn.org While specific literature on the large-scale synthesis of a homologous series based on this compound is not abundant, the general principles of organic synthesis allow for their preparation through established methods.

The synthesis of polyhydroxyalkanoates (PHAs) by microorganisms, which are then chemically converted to their constituent hydroxyalkanoate esters, represents another potential route to obtaining a variety of analogs. google.com These bacterially synthesized polyesters can be a source of various (R)-3-hydroxyacids, which can be subsequently esterified to the corresponding ethyl esters. nih.gov

Chemical Transformations of the Hydroxyl and Ester Functionalities

The presence of both a hydroxyl and an ester group in this compound offers two reactive centers for a variety of chemical transformations. These modifications are crucial for probing the molecule's reactivity and for synthesizing a diverse library of derivatives.

Oxidation Reactions to Keto Esters

The secondary hydroxyl group in this compound can be oxidized to a ketone, yielding ethyl 2-oxoheptanoate. This transformation is a key step in the synthesis of various organic compounds. Several mild and selective oxidation methods are available to achieve this conversion without affecting the ester functionality.

Commonly employed reagents for this purpose include the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, and the Dess-Martin periodinane (DMP) oxidation. wikipedia.orgchemistrysteps.comwikipedia.orgchemistrysteps.comalfa-chemistry.com Both methods are known for their high yields and compatibility with a wide range of functional groups. thermofisher.comyoutube.com The Swern oxidation is performed at low temperatures and is effective for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. organic-chemistry.org The Dess-Martin periodinane is a hypervalent iodine reagent that offers the advantages of mild reaction conditions (room temperature, neutral pH), short reaction times, and high chemoselectivity. wikipedia.orgorganic-chemistry.org

Table 1: Common Reagents for the Oxidation of this compound

| Reagent System | Description | Key Advantages |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | A mild oxidation protocol using activated DMSO. | High yields, avoids over-oxidation, compatible with many functional groups. wikipedia.orgchemistrysteps.com |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent for the selective oxidation of alcohols. | Mild conditions, short reaction times, high selectivity. wikipedia.orgchemistrysteps.comalfa-chemistry.com |

Reductions to Diol or Alcohol Derivatives

The ester functionality of this compound can be reduced to a primary alcohol, resulting in the formation of heptane-1,2-diol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). adichemistry.commasterorganicchemistry.comlibretexts.org LiAlH₄ is a potent hydride donor capable of reducing esters, carboxylic acids, and other carbonyl compounds to their corresponding alcohols. chemistrysteps.comucalgary.ca The reaction involves the nucleophilic attack of a hydride ion on the ester carbonyl carbon, followed by a second hydride addition to the intermediate aldehyde.

The choice of reducing agent is critical for achieving the desired selectivity. While LiAlH₄ will reduce the ester, other less reactive hydrides like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters under standard conditions. This difference in reactivity allows for the selective reduction of other functional groups in the presence of an ester if desired.

Ester Exchange and Transesterification Reactions

The ethyl ester group of this compound can be exchanged with other alkoxy groups through transesterification. This reaction is typically catalyzed by either an acid or a base and is an equilibrium process. masterorganicchemistry.comaocs.orgresearchgate.net To drive the reaction to completion, a large excess of the new alcohol is often used as the solvent. embrapa.br

Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the incoming alcohol. masterorganicchemistry.com Common acid catalysts include sulfuric acid and hydrochloric acid. nih.gov

Base-catalyzed transesterification , often using an alkoxide corresponding to the desired alcohol (e.g., sodium methoxide (B1231860) for conversion to the methyl ester), proceeds via nucleophilic acyl substitution. This method is generally faster than the acid-catalyzed process at lower temperatures. aocs.org

Enzymatic transesterification offers a milder and more selective alternative. Lipases are commonly used enzymes for this purpose and can operate under neutral conditions, which is advantageous for sensitive substrates. researchgate.netresearchgate.net The use of immobilized enzymes can also simplify product purification. mdpi.com

Table 2: Methods for Transesterification of this compound

| Method | Catalyst | Key Features |

| Acid-Catalyzed | H₂SO₄, HCl | Equilibrium-driven, requires excess of the new alcohol. masterorganicchemistry.comembrapa.br |

| Base-Catalyzed | NaOR, KOR | Faster than acid-catalyzed at lower temperatures. aocs.org |

| Enzymatic | Lipase (B570770) | Mild conditions, high selectivity. researchgate.netresearchgate.net |

Investigation of Structural Modifications on Reaction Profiles and Selectivity

The investigation of how structural modifications, such as altering the length of the alkyl chain in ethyl 2-hydroxyalkanoates, affect reaction profiles and selectivity is a key aspect of structure-activity relationship studies in a chemical context.

Studies on the esterification and transesterification of carboxylic acids and esters have shown that the length of the alkyl chain can influence the reaction rate. researchgate.netdistantreader.org For instance, in some enzymatic esterifications, an increase in the carbon chain length of the alcohol has been observed to increase the reaction yield. distantreader.org Conversely, other studies have reported that increasing the size of the carbon side-chain can lead to lower reaction rates due to steric hindrance. researchgate.net

In the context of oxidation and reduction reactions, the alkyl chain length is generally not expected to have a dramatic electronic effect on the reactivity of the hydroxyl or ester group, as it is relatively remote from the reaction center. However, steric effects could play a role, particularly with bulky reagents or catalysts. For example, in the hydrocarboxylation of γ-lactones, a gradual decrease in the yield of the corresponding diacids was observed as the length of the 4-alkyl group was increased, which was attributed to steric effects. acs.org

The selectivity of reactions can also be influenced by structural modifications. For example, in the reduction of α-substituted β-keto esters, the stereochemical outcome can be controlled by the choice of reducing agent and the nature of the substituents. researchgate.net While specific data on the influence of the C5 alkyl chain in this compound is limited, these general principles suggest that modifications to the chain could modulate the steric environment around the reactive centers and thereby influence the selectivity of certain transformations.

Biochemical Interactions and Metabolic Pathway Exploration

Role as an Enzymatic Substrate for Hydrolases and Other Biocatalysts

Ethyl 2-hydroxyheptanoate, as a carboxylic ester, is a putative substrate for a broad class of enzymes known as hydrolases, particularly carboxylesterases (EC 3.1.1.-) and lipases. nih.govmdpi.com These enzymes catalyze the hydrolysis of the ester bond, yielding 2-hydroxyheptanoic acid and ethanol. mdpi.com The activity of these enzymes is crucial in various biological systems for the metabolism of both endogenous and exogenous ester-containing compounds. nih.gov

Lipases, such as those from Candida species, are particularly noted for their high stereoselectivity in reactions involving chiral alcohols and acids. nih.govresearchgate.net This enantioselectivity is exploited in biotechnological applications for the kinetic resolution of racemic mixtures of hydroxy esters. nih.govresearchgate.netacs.org For instance, Candida antarctica lipase (B570770) B (CALB) has demonstrated high efficiency in the enantioselective acylation of similar compounds like ethyl 3-hydroxybutanoate. researchgate.net It is therefore highly probable that lipases can act on this compound, potentially with high selectivity for one of its enantiomers. This could be utilized for the production of enantiomerically pure (R)- or (S)-ethyl 2-hydroxyheptanoate.

The general reaction for the hydrolysis of this compound is as follows: this compound + H₂O ⇌ 2-Hydroxyheptanoic Acid + Ethanol

Biocatalysts can also be used for the synthesis of this compound through esterification or transesterification reactions. Lipase-catalyzed synthesis in organic solvents can produce the ester from 2-hydroxyheptanoic acid and ethanol. atlantis-press.com

Table 1: Hydrolases and Biocatalysts Acting on Related Hydroxy Esters

| Enzyme/Biocatalyst | Substrate Type | Reaction Type | Significance |

|---|---|---|---|

| Lipases (e.g., Candida antarctica Lipase B) | Racemic α- and β-hydroxy esters | Acylation, Hydrolysis, Alcoholysis | High enantioselectivity, used for kinetic and dynamic kinetic resolutions. researchgate.netacs.orgmdpi.com |

| Carboxylesterases | General esters | Hydrolysis | Broad substrate specificity, crucial for drug and xenobiotic metabolism. nih.gov |

| Serine Carboxypeptidases | α-tertiary-substituted esters | Hydrolysis | Can resolve sterically hindered esters. nih.gov |

| Pseudomonas cepacia Lipase | α-hydroxy esters | Acylation | Used in dynamic kinetic resolution in combination with racemization catalysts. nih.gov |

Pathways of Biotransformation and Metabolite Identification (excluding human metabolic fate for safety/clinical reasons)

In non-human biological systems, such as microbial cultures, this compound is expected to undergo several biotransformation reactions. The primary step would likely be hydrolysis, as described above, breaking the ester into its constituent acid and alcohol. bohrium.com

Following hydrolysis, the resulting metabolites, 2-hydroxyheptanoic acid and ethanol, would enter distinct metabolic pathways. Ethanol is a simple alcohol readily metabolized by many microorganisms. The 2-hydroxyheptanoic acid, a medium-chain fatty acid derivative, could be further metabolized through pathways analogous to fatty acid metabolism. nih.gov In bacteria, exogenous fatty acids are typically activated to their acyl-CoA or acyl-ACP derivatives to enter metabolic pathways like β-oxidation for energy generation or be incorporated into phospholipids. nih.gov

Microbial systems are also capable of a wide array of other biotransformations, including hydroxylations, dehydrogenations (oxidations), and reductions. nih.govnih.gov The hydroxyl group of 2-hydroxyheptanoic acid could be a target for oxidoreductases, potentially converting it to 2-oxoheptanoic acid. Conversely, the corresponding keto ester, ethyl 2-oxoheptanoate, could be microbially reduced to produce this compound, often with high stereoselectivity.

Table 2: Potential Biotransformation Pathways and Metabolites of this compound in Microbial Systems

| Reaction Pathway | Initial Substrate | Key Enzyme Class | Potential Metabolite(s) |

|---|---|---|---|

| Hydrolysis | This compound | Esterase / Lipase | 2-Hydroxyheptanoic acid, Ethanol |

| Oxidation | 2-Hydroxyheptanoic acid | Dehydrogenase / Oxidase | 2-Oxoheptanoic acid |

| β-Oxidation | 2-Hydroxyheptanoyl-CoA | Acyl-CoA Dehydrogenase, etc. | Acetyl-CoA, Propanoyl-CoA |

| Reduction | Ethyl 2-oxoheptanoate | Carbonyl Reductase / Dehydrogenase | This compound |

Co-factor Requirements and Regeneration in Enzymatic Systems

Many of the potential biotransformations of this compound, particularly those involving oxidation or reduction, are catalyzed by oxidoreductases that depend on nicotinamide (B372718) cofactors. nih.gov The reduction of a keto group to a hydroxyl group, for example, is typically catalyzed by a reductase or dehydrogenase that utilizes reduced nicotinamide adenine (B156593) dinucleotide (NADH) or its phosphorylated form (NADPH) as a hydride donor. acs.org Conversely, the oxidation of the hydroxyl group would require the oxidized form of the cofactor (NAD⁺ or NADP⁺).

Due to the high cost of these cofactors, their stoichiometric use is not feasible for large-scale biocatalytic processes. Therefore, efficient in situ cofactor regeneration systems are essential. These systems couple the primary reaction with a secondary reaction that regenerates the active form of the cofactor. nsf.gov For NADH regeneration, a common approach is to use a secondary enzyme, such as glucose dehydrogenase or formate (B1220265) dehydrogenase, which oxidizes a cheap co-substrate (e.g., glucose or formate) while reducing NAD⁺ back to NADH. researchgate.net

Table 3: Co-factor Regeneration Systems for Oxidoreductase-Catalyzed Reactions

| Regeneration System | Cofactor | Regeneration Enzyme | Co-substrate | By-product |

|---|---|---|---|---|

| Enzyme-coupled | NADH | Glucose Dehydrogenase (GDH) | Glucose | Gluconolactone |

| Enzyme-coupled | NADH | Formate Dehydrogenase (FDH) | Formate | CO₂ |

| Enzyme-coupled | NADH | Alcohol Dehydrogenase (ADH) | Isopropanol | Acetone |

| Whole-cell | NADH/NADPH | Endogenous metabolic pathways | Glucose | CO₂, biomass |

| Photoenzymatic | NADH | Putidaredoxin Reductase | Sacrificial electron donor | Oxidized donor |

Comparative Analysis with Related Hydroxy Esters in Biochemical Contexts

The biochemical behavior of this compound can be better understood by comparing it with other, more extensively studied hydroxy esters. The position of the hydroxyl group (α, β, etc.) is a critical determinant of a molecule's chemical and biochemical properties. pediaa.com this compound is an α-hydroxy ester, meaning the hydroxyl group is on the carbon adjacent to the ester's carbonyl group. This is in contrast to a β-hydroxy ester, such as ethyl 3-hydroxybutanoate, where the hydroxyl group is two carbons away. pediaa.com

This structural difference influences enzyme selectivity. researchgate.net For example, the enzymes and conditions optimized for the kinetic resolution of β-hydroxy esters may not be optimal for α-hydroxy esters, and vice versa. researchgate.netnih.gov While both classes of compounds are substrates for hydrolases, the specific active site geometry of an enzyme will determine its affinity and turnover rate for a given substrate. semanticscholar.org

In abiotic contexts, α-hydroxy acids and β-hydroxy acids also show different reactivities; for instance, α-hydroxy acids tend to form cyclic diesters (lactides) upon heating, whereas β-hydroxy acids typically undergo dehydration to form α,β-unsaturated acids. quora.com This inherent chemical reactivity can also influence their interaction with biocatalysts. Compared to a simple fatty acid ester like ethyl heptanoate (B1214049), the presence of the hydroxyl group in this compound introduces a chiral center and a site for potential oxidation or further enzymatic modification, significantly increasing its biochemical complexity and potential.

Table 4: Comparative Analysis of this compound and Related Esters

| Compound | Class | Key Structural Feature | Common Enzymatic Reactions | Notes |

|---|---|---|---|---|

| This compound | α-Hydroxy Ester | Hydroxyl group on C2 | Hydrolysis, Acylation, Oxidation | Chiral center at C2; substrate for enantioselective lipases. |

| Ethyl 3-hydroxybutanoate | β-Hydroxy Ester | Hydroxyl group on C3 | Hydrolysis, Acylation, Oxidation | Well-studied substrate for kinetic resolution; precursor to chiral building blocks. researchgate.net |

| Ethyl Lactate (Ethyl 2-hydroxypropanoate) | α-Hydroxy Ester | Hydroxyl group on C2; shorter chain | Hydrolysis, Polymerization | Common bio-derived solvent; precursor to polylactic acid. |

| Ethyl Heptanoate | Fatty Acid Ester | No hydroxyl group | Hydrolysis | Lacks the chirality and additional reactivity of its hydroxylated counterpart. |

Advanced Analytical and Spectroscopic Methodologies for Research

Chiral Chromatography (GC-MS, HPLC) for Enantiomeric Separation and Quantification

The presence of a chiral center at the C-2 position of Ethyl 2-hydroxyheptanoate results in two enantiomeric forms, (R)- and (S)-Ethyl 2-hydroxyheptanoate. Differentiating and quantifying these enantiomers is critical as they can exhibit distinct biological activities and sensory properties. Chiral chromatography is the foremost technique for achieving this separation.

Gas Chromatography-Mass Spectrometry (GC-MS): Chiral Gas Chromatography is a powerful tool for the enantiomeric separation of volatile compounds like this compound. The separation is achieved by using a chiral stationary phase (CSP), typically based on cyclodextrin (B1172386) derivatives. The enantiomers of the analyte form transient diastereomeric complexes with the CSP, leading to different retention times. Studies on homologous short-chain ethyl 2-hydroxy esters, such as ethyl 2-hydroxy-3-methylbutanoate (B1261901) and ethyl 2-hydroxy-4-methylpentanoate (B1259815), have successfully employed γ-cyclodextrin-based columns for their enantiomeric resolution. oeno-one.euresearchgate.netnih.gov This approach allows for the baseline separation of the (R) and (S) forms, which can then be quantified using a mass spectrometer as the detector. oeno-one.eunih.gov The high sensitivity of MS, especially in selected ion monitoring (SIM) mode, enables the accurate quantification of each enantiomer even at low concentrations. oeno-one.eu

High-Performance Liquid Chromatography (HPLC): Chiral High-Performance Liquid Chromatography (HPLC) offers a versatile alternative for enantioseparation, particularly for less volatile compounds or when derivatization is not desired. chromatographyonline.com The direct approach involves passing the racemic mixture through a column containing a CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are widely used and have proven effective for resolving the enantiomers of various hydroxy fatty acids and esters. nih.govnih.gov Separation is based on differential interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the enantiomers and the chiral selector. chromatographyonline.com The choice of mobile phase (normal-phase or reversed-phase) is crucial for optimizing the separation. chromatographyonline.comnih.gov

Table 1: Exemplary Chiral Chromatography Conditions for Homologous α-Hydroxy Esters This table is based on methodologies for similar compounds and represents a likely starting point for this compound.

| Parameter | Chiral GC-MS | Chiral HPLC |

|---|---|---|

| Technique | Gas Chromatography | High-Performance Liquid Chromatography |

| Chiral Stationary Phase (CSP) | γ-cyclodextrin derivative | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |

| Typical Column | e.g., Astec CHIRALDEX G-TA | e.g., Chiralpak AD, Chiralcel OD-H |

| Mobile Phase / Carrier Gas | Helium | Hexane/Isopropanol (Normal Phase) or Acetonitrile/Water (Reversed Phase) |

| Detector | Mass Spectrometer (MS) | UV or Mass Spectrometer (MS) |

| Application | Enantiomeric ratio determination, quantification in complex matrices | Enantiomeric purity analysis, preparative separation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, the complete chemical structure and connectivity can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons. For this compound, characteristic signals would include:

A triplet for the methyl protons (-CH₃) of the ethyl group.

A quartet for the methylene (B1212753) protons (-OCH₂-) of the ethyl group, deshielded due to the adjacent oxygen atom.

A triplet for the terminal methyl group of the heptanoate (B1214049) chain.

A multiplet for the methine proton (-CH(OH)-) at the C-2 position.

A signal for the hydroxyl proton (-OH), which may be broad and its chemical shift dependent on solvent and concentration.

Multiplets for the methylene protons of the pentyl chain.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. Key resonances would include:

A signal for the carbonyl carbon (C=O) of the ester at a highly deshielded chemical shift (~170-175 ppm).

A signal for the methine carbon bearing the hydroxyl group (-CH(OH)-) around 70 ppm.

A signal for the methylene carbon of the ethyl ester (-OCH₂-).

Signals for the carbons of the alkyl chain.

Stereochemical Assignment: Determining the absolute configuration of the chiral center typically requires specialized NMR techniques. One common method involves the formation of diastereomeric esters using a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). core.ac.uk The resulting diastereomers will exhibit distinct NMR spectra, and analysis of the differences in chemical shifts (Δδ = δS - δR) of protons near the newly formed ester linkage can be used to assign the absolute stereochemistry of the original alcohol. core.ac.uk

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on spectral data of structurally related compounds like ethyl heptanoate and other 2-hydroxy esters.

| Atom Position (Structure: CH₃CH₂CH₂CH₂CH₂CH(OH)C(=O)OCH₂CH₃) | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity (for ¹H) |

|---|---|---|---|

| CH ₃ (Heptanoate chain) | ¹H | ~0.9 | Triplet |

| -C H₂- (Heptanoate chain, 4 positions) | ¹H | ~1.3-1.7 | Multiplets |

| -C H(OH)- | ¹H | ~4.0-4.2 | Multiplet |

| -OH | ¹H | Variable (e.g., 2-4) | Singlet (broad) |

| -O-C H₂-CH₃ | ¹H | ~4.2 | Quartet |

| -O-CH₂-C H₃ | ¹H | ~1.25 | Triplet |

| C =O | ¹³C | ~174 | - |

| -C H(OH)- | ¹³C | ~70 | - |

| -O-C H₂-CH₃ | ¹³C | ~61 | - |

| Alkyl Chain Carbons | ¹³C | ~14-35 | - |

| -O-CH₂-C H₃ | ¹³C | ~14 | - |

Mass Spectrometry (MS) for Reaction Monitoring and Product Characterization

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. When coupled with a chromatographic system like GC or LC, it becomes a powerful tool for monitoring the progress of a reaction that produces this compound and for confirming the identity of the final product.

The electron ionization (EI) mass spectrum of this compound (Molecular Weight: 174.24 g/mol ) would be expected to show a molecular ion peak ([M]⁺) at m/z 174, although it may be of low intensity. The fragmentation pattern is dictated by the functional groups present. Key fragmentation pathways for α-hydroxy esters include:

Loss of the ethoxy group: Cleavage of the O-CH₂CH₃ bond results in a prominent fragment corresponding to [M - 45]⁺.

α-Cleavage: The bond between C1 (carbonyl) and C2 is weak and can cleave, but the most characteristic α-cleavage for 2-hydroxy compounds is the breaking of the C2-C3 bond. This would lead to the formation of a stable, resonance-delocalized ion [CH(OH)COOCH₂CH₃]⁺ at m/z 119.

McLafferty Rearrangement: While less common for this specific structure, rearrangement involving the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen could occur.

Loss of water: Dehydration can lead to a fragment at [M - 18]⁺.

For reaction monitoring, a technique like GC-MS can be used to analyze aliquots from the reaction mixture over time. By using Selected Ion Monitoring (SIM), the instrument can be set to detect only the characteristic ions of the starting materials and the desired product, this compound. oeno-one.eu This allows for the sensitive tracking of product formation and consumption of reactants, enabling optimization of reaction conditions.

Table 3: Expected Key Fragments in the EI-Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 174 | [C₉H₁₈O₃]⁺ | Molecular Ion (M⁺) |

| 129 | [M - OCH₂CH₃]⁺ or [M - 45]⁺ | Loss of ethoxy radical |

| 119 | [CH(OH)COOCH₂CH₃]⁺ | α-Cleavage (C2-C3 bond) |

| 101 | [M - C₅H₁₁]⁺ | Cleavage of the pentyl group |

| 73 | [COOCH₂CH₃]⁺ | Cleavage at C2 |

Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding arrangements within a molecule. These techniques are particularly useful for studying intermolecular interactions, such as hydrogen bonding, which significantly influences the physical properties of this compound.

FTIR Spectroscopy: The FTIR spectrum is dominated by absorptions from polar functional groups. The most prominent and informative band for this compound would be the O-H stretching vibration from the hydroxyl group. In a condensed phase (liquid), this band is typically very broad and appears in the range of 3200-3600 cm⁻¹, which is characteristic of molecules involved in intermolecular hydrogen bonding. The position and shape of this band can provide insights into the strength and nature of these interactions. Other key absorptions include:

A strong, sharp absorption band around 1735-1750 cm⁻¹ corresponding to the C=O stretch of the ester group.

Strong C-O stretching vibrations in the 1000-1300 cm⁻¹ region.

C-H stretching vibrations from the alkyl chains just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR. While FTIR is more sensitive to polar bonds, Raman is often better for analyzing non-polar bonds and symmetric vibrations, such as the C-C backbone of the heptanoate chain. The C=O stretch is also visible in the Raman spectrum, though typically weaker than in the IR.

Together, these techniques can be used in conformational studies. Different rotational isomers (conformers) of the molecule may have slightly different vibrational frequencies. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory), it is possible to analyze the conformational preferences of the molecule in different environments. nih.gov

Table 4: Characteristic Infrared (FTIR) Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3600 - 3200 | O-H stretch (H-bonded) | Hydroxyl (-OH) | Strong, Broad |

| 2960 - 2850 | C-H stretch | Alkyl (CH₃, CH₂) | Strong |

| 1750 - 1735 | C=O stretch | Ester | Strong, Sharp |

| 1470 - 1450 | C-H bend | Alkyl (CH₂) | Medium |

| 1300 - 1000 | C-O stretch | Ester, Alcohol | Strong |

X-ray Crystallography for Molecular Structure Determination (if applicable for derivatives/complexes)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides highly accurate data on bond lengths, bond angles, and absolute stereochemistry. Since this compound is a liquid at room temperature, direct crystallographic analysis is not feasible.

However, the technique can be applied to solid derivatives or complexes of the molecule. There are two primary approaches:

Crystalline Derivatives: The molecule can be chemically modified to create a solid, crystalline derivative. For example, the hydroxyl group can be esterified with a reagent like p-nitrobenzoyl chloride. The resulting p-nitrobenzoate ester is often a highly crystalline solid. A single-crystal X-ray diffraction analysis of this derivative would reveal the complete molecular structure, including the relative arrangement of the heptanoate chain and the ester group. If a chiral derivatizing agent is used, the absolute configuration of the C-2 stereocenter can also be determined unequivocally.

Metal Complexes: The α-hydroxy ester functionality can act as a bidentate ligand, coordinating to metal ions through the hydroxyl oxygen and the carbonyl oxygen. As seen with related compounds like metal 2-ethylhexanoates, these metal-organic complexes can often be crystallized. researchgate.net The structural analysis of such a complex would provide precise information about the conformation of the this compound ligand when it is bound to the metal center. researchgate.net

In either case, X-ray crystallography provides an unambiguous structural proof that complements the data obtained from spectroscopic methods like NMR and MS.

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of Ethyl 2-hydroxyheptanoate at the molecular level. These calculations, based on the principles of quantum mechanics, can predict a variety of molecular properties.

Such calculations would typically determine properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a crucial indicator of the molecule's reactivity and stability researchgate.net. A smaller gap generally suggests higher reactivity.

Table 1: Representative Electronic Properties Calculated for a Generic α-Hydroxy Ester using DFT

| Property | Description | Representative Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | 1.2 eV |

| HOMO-LUMO Gap | Difference in energy between the HOMO and LUMO; indicates chemical reactivity and stability. | 7.7 eV |

| Dipole Moment | A measure of the polarity of the molecule. | 2.1 D |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

Understanding the mechanisms of reactions involving this compound, such as its formation via Fischer esterification, can be achieved through computational modeling masterorganicchemistry.com. Quantum chemical calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, most importantly, transition states.

The analysis of the transition state provides the activation energy of the reaction, which is a key determinant of the reaction rate. For instance, in the acid-catalyzed esterification of 2-hydroxyheptanoic acid with ethanol, calculations would model the protonation of the carboxylic acid, the nucleophilic attack by ethanol, and the subsequent dehydration steps masterorganicchemistry.com. While specific studies on this compound were not found, the general mechanism of Fischer esterification is well-understood and can be modeled computationally masterorganicchemistry.com.

This compound has several rotatable bonds, leading to the existence of multiple conformations (conformers) libretexts.orgyoutube.com. Conformational analysis involves identifying the different stable conformers and determining their relative energies. This is crucial as the reactivity and biological activity of a molecule can depend on its conformation.

Quantum chemical calculations can be used to perform a systematic scan of the potential energy surface by rotating specific bonds. This allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between conformers. For a molecule like this compound, the rotation around the C-C bond of the ethyl group, the C-O bond of the ester, and the C-C bonds of the heptyl chain would be of interest.

Molecular Dynamics Simulations